molecular formula C12H7BrF3NO B2385693 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine CAS No. 137736-63-1

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2385693
CAS No.: 137736-63-1
M. Wt: 318.093
InChI Key: VBTDRWBKGIRTPQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromophenoxy group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,5-dichloropyridine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyridine ring or the bromophenoxy group, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced pyridine or bromophenoxy derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine
  • 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyridine
  • 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine

Comparison: 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromophenoxy and trifluoromethyl groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTDRWBKGIRTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (2) was prepared by heating a mixture of 4-bromophenol (1.0 eq, Aldrich), 2-chloro-5-(trifluoromethyl)pyridine (0.9 eq, Aldrich), and K2CO3 (2 eq) in 25 mL of CH3CN at 80° C. under argon for 14 hours. After cooling to room temperature, water (30 mL) was added, extracted with EtOAc (2×100 mL), concentrated and purified by column (silica gel, Hexanes, then Hexanes/EtOAc 10/1) to give compound 2: 1H-NMR (400 MHz, CDCl3) δ 8.45 (s, 1H), 7.94 (ddd, 1H, 0.6, 2.6 & 8.6 Hz), 7.56 (d, 2H, 8.9 Hz), 7.05-7.08 (m, 3H).
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